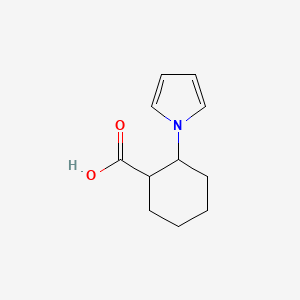

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Beschreibung

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound features a pyrrole ring attached to a cyclohexane carboxylic acid moiety, making it an interesting subject for various chemical and biological studies.

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWIAWKVXLJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342356-36-8 | |

| Record name | 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be performed under mild reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrrole ring can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be performed under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to altered metabolic pathways and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-(1H-pyrrol-1-yl)aniline: Shares the pyrrole ring structure but differs in the attached functional groups.

2-(1H-pyrrol-1-yl)benzoic acid: Similar pyrrole ring with a benzoic acid moiety instead of a cyclohexane carboxylic acid.

2-(1H-pyrrol-1-yl)thiophene: Contains a thiophene ring in place of the cyclohexane ring.

Uniqueness: 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a pyrrole ring and a cyclohexane carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Structural Characteristics

The compound features a cyclohexane ring, a pyrrole ring, and a carboxylic acid group. This unique arrangement facilitates various interactions with biological molecules, enhancing its therapeutic potential. The nitrogen atom in the pyrrole ring can form hydrogen bonds, while the carboxylic acid group allows for ionic interactions with target biomolecules.

Anticancer Activity

Mechanism of Action

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid has shown promising anticancer activity through its selective cytotoxic effects on various cancer cell lines. The compound appears to inhibit tumor growth by modulating key cellular pathways, particularly those involved in cell cycle regulation.

Case Studies

A study involving xenograft models of breast cancer demonstrated that treatment with derivatives of this compound led to significant reductions in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells. Additionally, the compound was found to interact with proteins such as cyclin-dependent kinases (CDKs) and retinoblastoma protein (p-RB), crucial for cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid has also been highlighted in research. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses. This effect is particularly relevant for conditions like asthma and other respiratory diseases where inflammation is a key factor.

Antimicrobial Properties

Studies have indicated that 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid exhibits antimicrobial activity against various pathogens. The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells.

Data Summary

Q & A

Q. What are the established synthetic routes for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, and what factors influence yield optimization?

The synthesis of pyrrole-substituted cyclohexane derivatives often involves cyclocondensation or coupling reactions. For example, similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Key factors affecting yield include:

- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.

- Reaction conditions : Temperature control (e.g., 80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions.

- Purification methods : Column chromatography or recrystallization using ethanol/water mixtures enhances purity .

Q. How is the structural characterization of 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid performed?

Structural elucidation relies on:

- Spectroscopic techniques : FT-IR confirms carboxylic acid (-COOH) and pyrrole N-H stretches. ¹H/¹³C NMR identifies cyclohexane ring protons (δ 1.2–2.5 ppm) and pyrrole aromatic protons (δ 6.5–7.0 ppm) .

- X-ray diffraction (XRD) : Resolves stereochemistry, as seen in studies of cis-2-substituted cyclohexanecarboxylic acid derivatives .

- Mass spectrometry : Validates molecular weight (e.g., 327.4174 g/mol for a related spiro compound) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on safety data sheets (SDS) of analogous compounds:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How does the stereochemistry of 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid influence its biological activity?

Stereochemical orientation (cis vs. trans) impacts interactions with biological targets. For example:

- Cis isomers of cyclohexane derivatives exhibit enhanced binding to enzymes like HMG-CoA reductase due to spatial alignment with hydrophobic pockets .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., using Gaussian09) predict reactivity and binding energies, guiding enantiomer prioritization .

Q. What methodological approaches resolve contradictions in pharmacological data for pyrrole-cyclohexane hybrids?

Discrepancies in activity data may arise from:

- Assay variability : Standardize cell-based vs. in vivo models (e.g., cholesterol-lowering effects in rodent vs. human hepatocytes) .

- Metabolic stability : Use LC-MS/MS to quantify active metabolites, as seen in studies of pyrrolylheptanoic acid derivatives .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., fluorophenyl groups at position 2) clarifies pharmacophore contributions .

Q. How can computational chemistry optimize the design of derivatives for specific therapeutic targets?

Advanced strategies include:

- Molecular docking : Screen derivatives against protein databases (e.g., PDB ID 1HWK for HMG-CoA reductase) to predict binding affinities .

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .

- Quantum mechanical calculations : Evaluate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges and solutions:

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Catalytic asymmetry : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enhance enantiomeric excess (ee) .

- Process monitoring : In-line FT-IR or Raman spectroscopy ensures real-time quality control during pilot-scale reactions .

Methodological Notes

- Synthetic optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to reduce environmental impact .

- Data validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to confirm structural assignments .

- Collaborative frameworks : Integrate synthetic, analytical, and computational teams to address interdisciplinary challenges in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.